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molecular formula C12H8N2S B1295857 2-(3-Pyridyl)benzothiazole CAS No. 2612-72-8

2-(3-Pyridyl)benzothiazole

Cat. No. B1295857
M. Wt: 212.27 g/mol
InChI Key: MUDNLVWBCWZIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985885

Procedure details

o-Aminothiophenol 36.9 g (0.30 mole) and nicotinic acid 55.5 g (0.45 mole) are dissolved in 600 cc of chloroform and 360 g of polyphosphoric acid ethyl ester (PPE). The resulting solution is heated at reflux for 1 hour. It is then concentrated to dryness. The residue is poured onto 1500 cc of ice-water, and the resulting mixture is brought to pH 10 with 50% NaOH solution. The aqueous mixture is extracted with CHCl3, and the extracts dried (MgSO4), filtered, and concentrated in vacuo. The residue is recrystallized from acetonitrile to yield the title A compound (42.8 g, 68%, of theory).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
polyphosphoric acid ethyl ester
Quantity
360 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[C:9](O)(=O)[C:10]1[CH:15]=[CH:14][CH:13]=[N:12][CH:11]=1>C(Cl)(Cl)Cl>[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]([C:9]2[S:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)[CH:11]=1

Inputs

Step One
Name
Quantity
36.9 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
55.5 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
polyphosphoric acid ethyl ester
Quantity
360 g
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
It is then concentrated to dryness
ADDITION
Type
ADDITION
Details
The residue is poured onto 1500 cc of ice-water
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture is extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from acetonitrile
CUSTOM
Type
CUSTOM
Details
to yield the title A compound (42.8 g, 68%, of theory)

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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